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Introduction

Orientin, a C-glycosylflavone of luteolin, is a promising natural bioactive compound found in
various medicinal plants. Its diverse pharmacological activities, including antioxidant, anti-
inflammatory, and neuroprotective effects, have garnered significant interest in the scientific
community. A thorough understanding of its chemical structure and properties is paramount for
its development as a therapeutic agent. This technical guide provides an in-depth overview of
the spectral analysis of Orientin, focusing on Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS), to aid researchers in its identification, characterization, and quantification.

. Molecular Structure of Orientin

Orientin is characterized by a luteolin aglycone C-glycosidically linked to a 3-D-glucopyranosyl
moiety at the C-8 position.
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Caption: Chemical structure of Orientin (Luteolin-8-C-glucoside).

Il. Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for the structural elucidation of flavonoids.
Electrospray ionization (ESI) is a commonly used ionization method for these compounds. The
fragmentation pattern of Orientin in MS/MS experiments provides valuable structural
information, particularly regarding the C-glycosidic bond and the flavonoid backbone.

Data Presentation: Mass Spectrometry of Orientin
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Fragmentation lon Proposed Neutral

Precursor lon (m/z) Reference
(m/z) Loss

[M-H]- 447.0931 429.08 H20 [1]

357.07 C3HsOs3 (90 Da) [2]

327 CaHsO4 (120 Da) 2]

299 CsHsOs (150 Da) [3]

283 CaHsO4 + CO [4]

Experimental Protocol: LC-MS/MS Analysis of Orientin

This protocol provides a general guideline for the analysis of Orientin in plant extracts using
Liguid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (from Plant Material)[5]

» Weigh 1.0 g of dried and powdered plant material into a centrifuge tube.

e Add 20 mL of 70% methanol.

e Vortex for 1 minute to ensure thorough mixing.

e Extract in an ultrasonic bath at 40°C for 30 minutes.

o Centrifuge the mixture at 10,000 rpm for 10 minutes.

o Collect the supernatant.

o Repeat the extraction process on the remaining pellet with another 20 mL of 70% methanol.
o Combine the supernatants.

o Evaporate the combined supernatant to dryness under reduced pressure.

o Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile
with 0.1% formic acid).
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Filter the reconstituted solution through a 0.22 um syringe filter into a UPLC vial.

. UPLC-MS/MS Conditions[5][6]

UPLC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 1.8 um, 2.1 x 50
mm).

Mobile Phase:

o Solvent A: Water with 0.1% formic acid or 0.02% acetic acid.

o Solvent B: Acetonitrile.

Gradient Elution: A typical gradient would be: 5% B to 60% B over 11 minutes, then to 95%
B, hold, and return to initial conditions.

Flow Rate: 0.3 mL/min.

Column Temperature: 30-40°C.

Injection Volume: 2 pL.

Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer.

lonization Mode: Electrospray lonization (ESI), typically in negative mode for flavonoids.

MS/MS Mode: Multiple Reaction Monitoring (MRM) for quantification or product ion scan for
structural confirmation.

Typical ESI Conditions: Gas temperature of 300°C, nitrogen flow rate of 10 L/min, nebulizer
pressure of 35 psi, and capillary voltage of 4000 V.
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Caption: A typical experimental workflow for LC-MS/MS analysis of Orientin.

lll. NMR Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the complete structural elucidation of natural
products. For C-glycosylflavonoids like Orientin, 1D (*H and 3C) and 2D (COSY, HSQC,
HMBC) NMR experiments are crucial for assigning all proton and carbon signals and
confirming the connectivity of the aglycone and the sugar moiety.

Data Presentation: *H and **C NMR of Luteolin-8-C-3-D-
glucopyranoside (Orientin)

Note: A complete, tabulated dataset of *H and 3C NMR chemical shifts and coupling constants
for Orientin is not readily available in the public domain in a consolidated format. The following
data is compiled from a study on Luteolin 8-C-p-D-glucopyranoside, which is Orientin.[7]

Table 2: *H NMR (400 MHz, DMSO-ds) and *3C NMR (100 MHz, DMSO-ds) Data for Orientin[7]
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Position OH (ppm), mulit. (J in Hz) oC (ppm)
Aglycone

2 - 163.85
3 6.67 (s) 102.82
4 - 182.03
5 - 160.47
6 6.48 (s) 98.33
7 - 162.80
8 - 108.99
9 - 156.12
10 - 104.28
1 - 121.55
2' 7.42 (d, 2.2) 113.43
3' - 145.95
4 - 149.90
5" 6.89 (d, 8.3) 116.08
6' 7.52 (dd, 2.2, 8.3) 119.06
Glucose Moiety

1" 4.58 (d, 9.8) 73.50
2" 4.02 (t, 9.1) 70.82
3" 3.10-3.25 (m) 78.89
4" 3.10-3.25 (m) 70.42
5" 3.10-3.25 (m) 81.65
6"a 3.70 (m) 61.42
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6"b 3.42 (m)

Experimental Protocol: NMR Spectroscopic Analysis

1.

Sample Preparation

Dissolve 5-10 mg of purified Orientin in approximately 0.5 mL of a suitable deuterated
solvent (e.g., DMSO-ds).

Transfer the solution to a 5 mm NMR tube.

. NMR Data Acquisition[8][9]

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
H NMR:
o Acquire a standard one-dimensional proton spectrum.

o Key parameters: spectral width of 12-15 ppm, 90° pulse, acquisition time of 2-3 seconds,
and a relaxation delay of 2 seconds.[9]

13C NMR:
o Acquire a proton-decoupled carbon spectrum.

o Key parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, and a
relaxation delay of 2-5 seconds.[9]

2D NMR Experiments:

o COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same
spin system.

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-
carbon correlations.
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o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
proton-carbon correlations, which are crucial for connecting different structural fragments.

IV. Signaling Pathway Analysis

Orientin has been shown to modulate several key signaling pathways, which underlies its
diverse pharmacological effects. Understanding these interactions is critical for drug
development.

Nrf2-ARE Signaling Pathway

Orientin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response
Element (ARE) pathway.[10][11][12] This leads to the production of antioxidant enzymes, which

protect cells from oxidative stress.[10]
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Caption: Orientin activates the Nrf2-ARE signaling pathway.

MAPK Signaling Pathway

Orientin has also been reported to modulate the Mitogen-Activated Protein Kinase (MAPK)
signaling pathway, which is involved in cellular processes like inflammation, proliferation, and
apoptosis.[11]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1516890?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/38276990/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1516890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extracellular Stimuli
(e.g., Inflammatory Cytokines)

'

MAPKKK
(e.g., MEKK)

Phosphorylates

MAPKK
(e.g., MKK4/7)
|
Inllﬂbits Phosphorylates

I
|
I
L

MAPK
(e.g., INK, p38)

o

Activates

Transcription Factors
(e.g., AP-1, NF-kB)

Click to download full resolution via product page

Caption: Orientin modulates the MAPK signaling pathway.

V. Conclusion

This technical guide provides a comprehensive overview of the spectral analysis of Orientin
using mass spectrometry and NMR spectroscopy. The detailed data and experimental
protocols serve as a valuable resource for researchers in the fields of natural product
chemistry, pharmacology, and drug development. A thorough understanding of Orientin's
spectral characteristics and its interactions with key signaling pathways will facilitate its further
investigation and potential development as a therapeutic agent.
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Disclaimer: The experimental protocols provided are general guidelines and may require
optimization based on the specific instrumentation and experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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